

An In-depth Technical Guide to Ethyl 6-azidohexanoate: Structure and Synthesis

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Compound of Interest

Compound Name: Ethyl 6-azidohexanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and key data related to **ethyl 6-azidohexanoate**, a valuable bifunctional molecule often utilized in bioconjugation and drug delivery applications. Its terminal azide group allows for facile modification via click chemistry, while the ethyl ester moiety provides a handle for further chemical transformations or can influence the compound's solubility and pharmacokinetic properties.

Chemical Structure and Properties

Ethyl 6-azidohexanoate possesses a linear six-carbon backbone, with an ethyl ester at one terminus and an azide group at the other. This structure imparts it with a versatile chemical reactivity, making it a useful building block in organic synthesis and medicinal chemistry.

Structure:

Molecular Formula: C₈H₁₅N₃O₂

Molecular Weight: 185.22 g/mol

While a dedicated entry for **ethyl 6-azidohexanoate** is not available in PubChem, its structure can be confidently inferred from its nomenclature and the structures of closely related compounds.

Synthesis of Ethyl 6-azidohexanoate

The most common and efficient synthesis of **ethyl 6-azidohexanoate** involves a two-step process, starting from the commercially available ethyl 6-bromohexanoate. The first step is a nucleophilic substitution reaction where the bromide is displaced by an azide ion.

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

This protocol outlines the conversion of ethyl 6-bromohexanoate to **ethyl 6-azidohexanoate**.

Materials:

- Ethyl 6-bromohexanoate
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve ethyl 6-bromohexanoate (1.0 eq) in anhydrous dimethylformamide (DMF).
- **Addition of Sodium Azide:** To the stirred solution, add sodium azide (1.5 - 2.0 eq).
- **Reaction Conditions:** Heat the reaction mixture to 60-80 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- **Purification:**
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield pure **ethyl 6-azidohexanoate**.

Quantitative Data:

Parameter	Value
Typical Yield	> 90%
Purity (post-chromatography)	> 95%

Characterization Data

The following tables summarize the expected characterization data for **ethyl 6-azidohexanoate**, based on the known data for the closely related 6-azidohexanoic acid.^[1]

¹H NMR Spectroscopy (Expected Chemical Shifts)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH ₃ -CH ₂ -O-	1.25	triplet	3H
-O-CH ₂ -CH ₃	4.12	quartet	2H
-CO-CH ₂ -	2.30	triplet	2H
-CH ₂ -CH ₂ -N ₃	3.28	triplet	2H
-(CH ₂) ₃ - (internal)	1.35-1.70	multiplet	6H

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Carbon	Chemical Shift (δ, ppm)
CH ₃ -CH ₂ -O-	14.2
-O-CH ₂ -CH ₃	60.3
-CO-CH ₂ -	34.1
-CH ₂ -CH ₂ -N ₃	51.4
-CO-CH ₂ -CH ₂ -	24.5
-CH ₂ -CH ₂ -CH ₂ -N ₃	26.4
-CH ₂ -CH ₂ -CH ₂ -CH ₂ -N ₃	28.8
>C=O	173.5

FT-IR Spectroscopy (Expected Characteristic Peaks)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
Azide (N ₃) stretch	~2095	Strong
Carbonyl (C=O) stretch	~1735	Strong
C-H stretch (alkane)	2850-2960	Medium-Strong
C-O stretch (ester)	1000-1300	Medium-Strong

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for **ethyl 6-azidohexanoate**.



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Synthesis and Purification Workflow

This comprehensive guide provides the essential technical information for the synthesis and characterization of **ethyl 6-azidohexanoate**, a key building block for researchers in the fields of chemistry and drug development. The provided protocols and data serve as a valuable resource for the successful preparation and utilization of this versatile compound.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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